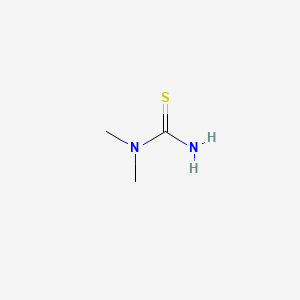

N,N-Dimethylthiourea

Beschreibung

Historical Context and Early Research on Thioureas

The study of thioureas is rooted in the development of organic chemistry in the 19th century. Following Friedrich Wöhler's groundbreaking synthesis of urea (B33335) from inorganic materials in 1828, which dismantled the theory of vitalism, the synthesis of its sulfur analog, thiourea (B124793), was achieved by Marceli Nencki in 1873. nih.gov This opened the door to the exploration of a new class of compounds with unique properties.

Early research into thiourea derivatives revealed a wide range of biological activities. In the 1930s, the antithyroid properties of thiourea were identified, leading to the use of thiourea and its derivative, thiouracil, in the treatment of hyperthyroidism by 1943. taylorandfrancis.com The therapeutic potential of thiourea-containing compounds was further highlighted by the development of the histamine (B1213489) H2-receptor antagonist, metiamide, for ulcer treatment. nih.gov Although side effects led to its replacement by drugs like cimetidine, this early work demonstrated the value of the thiourea scaffold in medicinal chemistry. nih.gov Thiourea derivatives also found application as chemotherapeutic agents, with some being used to treat Mycobacterium tuberculosis infections. nih.gov

Significance of N,N-Dimethylthiourea in Chemical and Biological Sciences

This compound has emerged as a compound of considerable interest in both chemical and biological sciences due to its distinct reactivity. In chemistry, DMTU serves as a versatile reagent in organic synthesis. It is used in the preparation of various nitrogen-containing compounds and acts as a nucleophilic catalyst in reactions such as the bromination of alcohols. sigmaaldrich.com

The paramount significance of DMTU in biological sciences lies in its function as a potent scavenger of reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH). acs.org This antioxidant property makes it an essential tool for investigating the roles of oxidative stress in numerous biological processes and pathological conditions. cyberleninka.rujnephropharmacology.com For instance, DMTU has been shown to protect cells from oxidative damage, mitigate cisplatin-induced toxicity, and prevent left ventricular remodeling after myocardial infarction in animal models. ahajournals.orgresearchgate.net Its ability to readily cross cell membranes further enhances its utility in in vivo studies. nih.gov In agricultural research, DMTU has been studied for its effects on plant growth and seed germination by modulating ROS levels. mdpi.com

Distinction from Other Thiourea Derivatives

This compound is structurally and functionally distinct from other thiourea derivatives, such as thiourea itself and N,N,N′,N′-tetramethylthiourea (TMTU). The primary distinction lies in the substitution pattern on the nitrogen atoms. Thiourea has four hydrogen atoms attached to its two nitrogen atoms, while DMTU has two methyl groups and two hydrogen atoms. In contrast, TMTU has four methyl groups, completely replacing the hydrogen atoms on the nitrogen atoms.

These structural differences influence the electronic properties and steric hindrance of the molecules, which in turn affect their reactivity. For example, in substitution reactions with platinum(II) complexes, the reactivity of thiourea derivatives was found to decrease with increasing steric bulk, following the order: thiourea > N,N′-dimethylthiourea > N,N,N′,N′-tetramethylthiourea. mku.ac.ke

The conformation of these derivatives also differs. While N,N'-dimethylthiourea is known to exist in a trans-trans conformation, other derivatives like N,N'-di-t-butylthiourea can exhibit both cis and trans structures. cdnsciencepub.com In the oxidation of thiourea derivatives, the stability of intermediate species can vary. For instance, in the oxidation of DMTU, the resulting oxoacid intermediates are less stable compared to those formed during the oxidation of tetramethylthiourea (B1220291). acs.org

Interactive Data Tables

Synthesis Methods for this compound

| Method | Temperature (°C) | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Solid-Gas Reaction | 0 | 100 | High | Low (closed system) |

| Acetonitrile-Mediated | 25 | 96 | Moderate | Moderate (solvent use) |

| Acid-Catalyzed | 37 | 80 | High | Low (aqueous system) |

| Mesoporous Silica (B1680970) (MCM-41) | 80 | 68 | Moderate | Low (catalyst reuse) |

This table summarizes various methods for the synthesis of this compound, highlighting key parameters such as reaction temperature, yield, scalability, and environmental impact.

Effect of DMTU on Maize Seed Germination

| Parameter | Control (0 mmol·dm⁻³) | DMTU Treatment (200 mmol·dm⁻³) |

|---|---|---|

| Germination Rate | 85% | 60% |

| Radicle Length (cm) | 5.0 | 3.2 |

| Hydroxyl Radical Levels (µmol/g) | 10 | 3 |

This table illustrates the impact of this compound (DMTU) on the germination of maize seeds, showing a dose-dependent effect on growth parameters and hydroxyl radical levels.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGWBPQBZHMUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220007 | |

| Record name | 1,1-Dimethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-05-0 | |

| Record name | N,N-Dimethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9F6NSU1N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for N,n Dimethylthiourea

Traditional and Classical Synthetic Routes

Traditional methods for synthesizing N,N-Dimethylthiourea have been well-established, providing reliable pathways to this compound. These routes often involve the reaction of primary amines with thiourea (B124793) derivatives under carefully controlled conditions.

Reaction of Methylamine (B109427) with Thiourea Derivatives

A common and straightforward method for preparing this compound involves the reaction of methylamine with a suitable thiourea derivative. One such approach is the reaction of methylamine with methyl isothiocyanate. orgsyn.org This reaction is a general method for preparing alkyl thioureas. orgsyn.org In this process, an equivalent amount of methylamine solution is used in place of ammonium (B1175870) hydroxide, which would typically be used for producing unsubstituted or monosubstituted thioureas. orgsyn.org

Another classical approach involves the direct reaction of methylamine with thiourea itself. This method, however, can lead to a mixture of substitution products, making the isolation of the desired N,N-disubstituted product more challenging. The reaction proceeds by the nucleophilic attack of the methylamine on the thiocarbonyl group of the thiourea derivative.

Controlled pH and Temperature Conditions in Synthesis

The control of reaction parameters such as pH and temperature is critical in the synthesis of this compound to ensure high yield and purity. The pH of the reaction medium influences the reactivity of the amine and the stability of the thiourea derivative. For instance, in the reaction of methylamine with thiourea derivatives, maintaining a controlled pH is essential to facilitate the desired nucleophilic substitution while minimizing side reactions. An aqueous solution of this compound typically has a pH of 6.5.

Temperature is another crucial factor that affects the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they can also lead to the decomposition of reactants or products, or the formation of unwanted byproducts. For example, a study demonstrated that heating methylamine and thiourea in an ethanol-water mixture at 80°C was a key condition for the synthesis. The optimization of both pH and temperature is therefore a critical aspect of traditional synthesis protocols. nanobioletters.comnih.govnih.gov

Green Chemistry Approaches in DMTU Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. benthamdirect.comisfcppharmaspire.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.com

Utilization of Mesoporous Silica (B1680970) Catalysts (e.g., MCM-41)

Mesoporous silica materials, such as MCM-41, have emerged as effective catalysts in organic synthesis due to their high surface area and well-defined pore structures. mdpi.comrsc.org These properties facilitate the adsorption of reactants and stabilize transition states, thereby enhancing reaction efficiency. In the synthesis of this compound, MCM-41 has been used as a catalyst to improve yields and reaction conditions.

A study demonstrated the use of MCM-41 in the synthesis of this compound from methylamine and thiourea. The reaction, carried out in an ethanol-water solvent system at 80°C for 14 hours with a 5 wt% loading of MCM-41, resulted in a 68% yield of the desired product. The catalyst's role is to provide a high-surface-area environment that promotes the interaction between the reactants. nih.govresearchgate.net

Table 1: Catalytic Synthesis of this compound using MCM-41

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | MCM-41 (5 wt%) | |

| Reactants | Methylamine, Thiourea | |

| Solvent | Ethanol-water (4:1 v/v) | |

| Temperature | 80°C | |

| Reaction Time | 14 hours |

Solvent-Free and Aqueous Reaction Systems

Moving towards more sustainable practices, solvent-free and aqueous reaction systems are gaining prominence. acs.orgacademie-sciences.fr These methods reduce or eliminate the need for volatile and often toxic organic solvents, which are a major source of chemical waste. benthamdirect.com The synthesis of thiourea derivatives in water has been shown to be an efficient and environmentally benign approach. acs.org

Solvent-free synthesis, often facilitated by grinding or microwave irradiation, offers advantages such as reduced reaction times, higher yields, and simpler work-up procedures. academie-sciences.fr While specific examples for this compound are emerging, the general applicability of these methods to the synthesis of substituted thioureas is well-documented. jcchems.com For instance, the synthesis of N,N'-disubstituted thioureas has been successfully carried out in water using solar energy, highlighting the potential for green synthesis protocols. jcchems.com

Deep Eutectic Solvents (DES) Mediated Synthesis

Deep eutectic solvents (DESs) are a newer class of ionic liquids that are gaining attention as green reaction media. isfcppharmaspire.comcore.ac.ukmdpi.com They are typically formed from a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a solvent with a significantly lower melting point than its individual components. researchgate.net DESs are attractive due to their low toxicity, biodegradability, and ease of preparation. isfcppharmaspire.com

In the context of thiourea synthesis, DESs can act as both the solvent and a catalyst. core.ac.uk For example, a deep eutectic solvent composed of N,N'-dimethylurea and citric acid has been used as an efficient and reusable catalytic medium for various multi-component reactions. core.ac.ukresearchgate.net Another study reported the use of a DES formed from N,N'-dimethylurea and tartaric acid for the synthesis of pyrrole (B145914) derivatives. researchgate.netcore.ac.uk The use of this compound itself as a component in forming polymeric quasi-eutectic solvents (PQESs) has also been explored. sci-hub.se These non-ionic deep eutectic solvents (ni-DESs), such as a mixture of N-methylacetamide and N,N'-dimethylurea, have been successfully employed as porogens in polymer synthesis. rsc.org

Table 2: Examples of Deep Eutectic Solvents Involving Urea (B33335)/Thiourea Derivatives

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar/Mass Ratio | Application | Reference |

|---|---|---|---|---|

| N,N'-dimethylurea | Citric Acid | 3:2 (mass ratio) | Synthesis of xanthene derivatives | core.ac.uk |

| N,N'-dimethylurea | L-(+)-tartaric acid | 7:3 (molar ratio) | Synthesis of pyrrole derivatives | researchgate.netcore.ac.uk |

| N-methylacetamide | N,N'-dimethylurea | - | Porogen in polymer synthesis | rsc.org |

Catalytic Synthesis of N,N-Dimethylurea and Related Compounds

Catalytic methods are pivotal in the synthesis of N,N-Dimethylurea (DMU) and its derivatives, offering enhanced efficiency, atom economy, and milder reaction conditions.

Ruthenium Supported on Activated Carbon (Ru/C) for Cyclic Polar Aprotic Solvent Production

Ruthenium supported on activated carbon (Ru/C) is a versatile heterogeneous catalyst employed in various industrial chemical processes. Activated carbon, with its high surface area and porous structure, serves as an excellent support material for metal catalysts like ruthenium. google.commdpi.com The preparation of these catalysts can involve wet impregnation of a ruthenium precursor onto the activated carbon support, followed by reduction. mdpi.com

One significant application relevant to N,N-Dimethylurea chemistry is the synthesis of the cyclic polar aprotic solvent N,N'-dimethylpropyleneurea (DMPU). google.com The synthesis pathway for DMPU can start from N,N'-dimethylurea, which is reacted with an α,β-unsaturated nitrile like acrylonitrile (B1666552) to form a six-membered heterocyclic ring. google.com This intermediate is then subjected to hydrogenation to remove an imine group, a reaction for which Ru/C is a suitable catalyst. google.com Ru/C catalysts have demonstrated high efficacy in hydrogenation and hydrogenolysis reactions. mdpi.com For instance, RuO₂ supported on activated carbon has been shown to be highly effective for the degradation of aqueous phenol, indicating its strong catalytic activity. researchgate.net The stability and high surface area of the activated carbon support are crucial for the catalyst's performance. google.com

Catalysis in Condensation Reactions

Condensation reactions are fundamental to the synthesis of N,N-Dimethylurea and its derivatives. N,N-Dimethylurea itself can be synthesized via the condensation of methylamine with urea, and it can also act as a catalyst in this process. atamanchemicals.comatamanchemicals.com

Various catalysts have been developed to improve the efficiency of condensation reactions involving DMU. For example, zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been identified as an efficient, water-tolerant, and reusable catalyst for the direct condensation of carboxylic acids with N,N'-dimethylurea to produce N-methylamides. organic-chemistry.org This reaction proceeds rapidly under microwave irradiation in solvent-free conditions, with the catalyst being reusable for several cycles without significant loss of activity. organic-chemistry.org The use of such catalysts aligns with green chemistry principles due to their low toxicity, easy handling, and recyclability. organic-chemistry.org N,N-Dimethylurea is also a key intermediate in the synthesis of other compounds like caffeine (B1668208) and theophylline (B1681296) through various condensation reactions. atamankimya.comatamanchemicals.com

Optimization of Synthetic Parameters

Optimizing reaction parameters such as temperature, time, and catalyst concentration is crucial for maximizing the yield and purity of this compound while ensuring economic and environmental viability.

Temperature and Reaction Time Effects on Yield

Temperature and reaction time are interdependent parameters that significantly influence the outcome of a chemical synthesis. biotage.com Generally, increasing the reaction temperature can accelerate the reaction rate, leading to shorter reaction times. nih.gov For instance, in one study, raising the temperature from 40 °C to 60 °C increased the product yield from to 97% and reduced the reaction time. nih.gov However, excessively high temperatures can be detrimental, potentially leading to the decomposition of reactants or products, as is the case with the thermal instability of urea compounds in some syntheses. atamanchemicals.com

Table 1: Effect of Temperature and Reaction Time on Product Yield

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Room Temp. | 120 | 52 |

| 2 | 40 | 60 | 88 |

| 3 | 60 | 10 | 97 |

| 4 | 80 | 10 | 97 |

This table is illustrative, based on data for a condensation reaction to demonstrate the general principle. nih.gov

Catalyst Concentration and Reusability

The concentration of the catalyst is a critical factor in optimizing a synthetic protocol. An adequate amount of catalyst is necessary to achieve a high reaction rate, but using an excessive amount may not lead to significant improvements in yield or reaction time and increases costs. derpharmachemica.com The optimal catalyst loading is typically determined experimentally by screening different concentrations. derpharmachemica.com

Table 2: Catalyst Reusability Over Multiple Cycles

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

This table is illustrative, based on data for a reusable catalyst in a multi-component reaction to demonstrate the general principle. derpharmachemica.com

Mechanistic Studies of N,n Dimethylthiourea Reactions

Oxidation Reactions and Pathways

The oxidation of DMTU by acidic bromate (B103136) is a complex process characterized by clock reaction behavior and the involvement of multiple intermediates. nih.gov The final products of the oxidation are dimethylurea and sulfate (B86663). nih.govacs.org

The stoichiometry of the reaction between N,N-Dimethylthiourea and acidic bromate depends on the relative concentrations of the reactants. When DMTU is the excess reagent, the stoichiometry is a 4:3 ratio of bromate to DMTU. nih.govacs.org In conditions where acidic bromate is in excess, the stoichiometry shifts to an 8:5 ratio, and bromine is produced as a final product. nih.govacs.org

Table 1: Stoichiometry of the DMTU-Bromate Reaction

| Condition | Stoichiometric Equation | Ratio (BrO₃⁻:DMTU) |

| Excess DMTU | 4BrO₃⁻ + 3CS(NHMe)₂ + 3H₂O → 3SO₄²⁻ + 3CO(NHMe)₂ + 6H⁺ + 4Br⁻ | 4:3 |

| Excess Bromate | 8BrO₃⁻ + 5CS(NHMe)₂ + H₂O → 5SO₄²⁻ + 5CO(NHMe)₂ + 4Br₂ + 2H⁺ | 8:5 |

A key feature of this reaction, particularly in excess bromate, is its exhibition of well-defined clock reaction characteristics. nih.gov This is observed as an initial quiescent or induction period where there is no visible reaction, followed by the sudden formation and appearance of bromine. nih.govacs.org The appearance of bromine signals the complete consumption of DMTU. nih.gov The induction period is inversely proportional to the concentration of bromate. acs.org

Electrospray ionization (ESI) spectrometry has provided evidence for an oxidation pathway that proceeds through a series of sulfur-oxygen intermediates. nih.gov The proposed sequence involves the stepwise oxidation of the sulfur atom in DMTU, forming sulfenic acid, then sulfinic acid, and finally sulfonic acid, before the ultimate desulfurization yields sulfate. nih.govacs.org

However, in the oxidation of DMTU, these oxoacid intermediates are not particularly abundant or stable when compared to the oxidation of other thioureas like tetramethylthiourea (B1220291). nih.govacs.org Studies have shown that no stable intermediates are observed between the parent DMTU molecule and the final dimethylurea product. acs.org This suggests that the rate-determining step is the initial oxidation of DMTU to the sulfenic acid intermediate, with all subsequent oxidation steps occurring very rapidly. acs.org Furthermore, the absence of dimeric DMTU species indicates that the formation of thiyl radicals is negligible, which also argues against a substantial buildup of the sulfenic acid intermediate. nih.gov

The mechanism of the DMTU-bromate reaction involves an initial autocatalytic build-up of bromide ions (Br⁻). acs.org This accumulation of bromide is crucial as it fuels the formation of more reactive oxidizing species, such as bromous acid (HBrO₂) and hypobromous acid (HOBr), through established oxybromine reactions. acs.orgnih.gov This process is autocatalytic because the reaction sequence stoichiometrically results in the production of three bromide ions from an initial two, leading to an acceleration of the reaction. acs.org The catalytic effect of bromide is evident experimentally; the addition of bromide ions to the reaction mixture significantly decreases the duration of the induction period. acs.org

The direct reaction of this compound with aqueous bromine is significantly faster than the reactions that lead to bromine formation in the bromate system. This direct oxidation has a bimolecular rate constant of (1.95 ± 0.15) × 10⁵ M⁻¹ s⁻¹. nih.gov The high speed of this reaction is the underlying reason for the clock behavior observed in the DMTU-bromate system; bromine can only accumulate in the solution after all the DMTU has been consumed by the intermediate species generated from the bromate reduction. nih.gov Full oxidation of DMTU to dimethylurea and sulfate requires four equivalents of aqueous bromine. acs.org

The oxidation of this compound by the complex ion diaquotetrakis(2,2'-bipyridine)-μ-oxodiruthenium(III), denoted as Ru₂O⁴⁺, has been studied in an aqueous acid medium. iosrjournals.org The reaction exhibits a stoichiometry of 2:1, with two moles of DMTU being oxidized per mole of the Ru₂O⁴⁺ ion. iosrjournals.org

The reaction kinetics are first-order with respect to the concentration of DMTU. iosrjournals.org The mechanism proceeds through two parallel pathways: one that is independent of the acid concentration and another that is inversely dependent on it. iosrjournals.orgabu.edu.ng The rate of the reaction is not significantly affected by changes in the ionic strength or the dielectric constant of the reaction medium. iosrjournals.org

A key mechanistic finding is the participation of free radicals, which was confirmed by the induced polymerization of acrylamide (B121943) added to the reaction mixture. iosrjournals.org The oxidation product of DMTU in this reaction is the corresponding disulfide, which forms via the dimerization of these radical intermediates. iosrjournals.org Spectroscopic analysis and Michaelis-Menten plots did not show any evidence of a stable precursor complex forming before the electron transfer step. iosrjournals.org This lack of a detectable intermediate suggests that the reaction proceeds via an outer-sphere mechanism. iosrjournals.org

Acid-Dependent and Acid-Independent Pathways

Formation of Dimethylurea and Sulfur Dioxide as Oxidation Products

The oxidation of this compound results in the cleavage of the carbon-sulfur bond, leading to the formation of its urea (B33335) analog, dimethylurea, and various sulfur-containing species. acs.org The complete oxidation of the sulfur atom from its -2 state in thiourea (B124793) to a +6 state in sulfate (SO₄²⁻) is an eight-electron process. acs.org However, the pathway can involve intermediate sulfur oxoacids, such as sulfenic, sulfinic, and sulfonic acids, before the final products are formed. acs.org In some cases, sulfur dioxide (SO₂) is generated, which can be further oxidized to sulfate. acs.orgresearchgate.net

4BrO₃⁻ + 3CS(NHMe)₂ + 3H₂O → 3SO₄²⁻ + 3CO(NHMe)₂ + 6H⁺ + 4Br⁻ acs.org

In catalytic oxidation processes using dioxygen, N,N'-dimethylthiourea is converted to the corresponding dimethylurea and elemental sulfur (S₈). researchgate.net

Reduction Reactions and Products

Formation of Dimethylamine (B145610) and Hydrogen Sulfide (B99878)

The reduction of this compound involves the cleavage of the C-N and C=S bonds. This process yields simpler amine and sulfur compounds. Specifically, the reduction of DMTU leads to the formation of dimethylamine and hydrogen sulfide as the major products.

Table 2: Summary of this compound Reaction Products

| Reaction Type | Key Reagents | Major Products |

|---|---|---|

| Oxidation | Oxidizing agents (e.g., H₂O₂, BrO₃⁻) | Dimethylurea, Sulfur Dioxide/Sulfate |

This table provides a comparative overview of the primary products resulting from the oxidation and reduction of this compound. acs.org

Nucleophilic Substitution Reactions

Synthesis of N-Acyl-Substituted 1,1-Diaminoethylenes, Amidines, Ureas, and Thioureas

N,N'-Dimethylthiourea serves as a valuable nucleophile in organic synthesis for the construction of more complex nitrogen-containing compounds. sigmaaldrich.comresearchgate.net It can react with electrophilic building blocks, such as N-acyl chloroformamidines, to generate a variety of derivatives. researchgate.netthieme-connect.com

These reactions leverage the nucleophilic character of the sulfur and nitrogen atoms in the DMTU molecule. The reaction of N,N'-dimethylthiourea with N-acyl chloroformamidines provides a synthetic route to N-acyl-substituted thioureas. researchgate.netthieme-connect.com This reactivity demonstrates the utility of N-acyl chloroformamidines as effective electrophiles for creating new C-N bonds and functionalized thiourea structures. researchgate.net Through these nucleophilic substitution pathways, DMTU is a precursor for synthesizing compounds like N-acyl-substituted 1,1-diaminoethylenes, amidines, and ureas, showcasing its versatility in constructing useful N-containing molecules. sigmaaldrich.comresearchgate.netthieme-connect.com

Reactions with Alkyl Halides and Aryl Halides

This compound undergoes nucleophilic substitution reactions with alkyl and aryl halides. In these reactions, the sulfur atom of DMTU acts as the nucleophile, attacking the electrophilic carbon atom of the halide.

The reaction with alkyl halides typically follows an S\textsubscript{N}2 mechanism, particularly with primary and secondary alkyl halides. orgosolver.comump.edu.my This is a single-step process where the nucleophile attacks the carbon atom bearing the halogen, leading to the simultaneous breaking of the carbon-halogen bond and formation of a new carbon-sulfur bond. orgosolver.comchemguide.co.uk The reaction results in an inversion of configuration at the carbon center if it is chiral. ump.edu.my Steric hindrance around the electrophilic carbon can significantly affect the reaction rate, with less hindered alkyl halides reacting more readily. ump.edu.my

With tertiary alkyl halides, the reaction mechanism can shift towards an S\textsubscript{N}1 pathway. This two-step mechanism involves the initial slow ionization of the alkyl halide to form a carbocation intermediate. ump.edu.mychemguide.co.uk This carbocation is then rapidly attacked by the nucleophilic sulfur of DMTU. chemguide.co.uk

The reaction of this compound with aryl halides is generally less facile than with alkyl halides and often requires more forcing conditions. The mechanism for nucleophilic aromatic substitution can vary depending on the nature of the aryl halide and the reaction conditions.

Mechanism in Cyclometallated Platinum(II) Complexes

This compound (DMTU) can act as a nucleophile in ligand substitution reactions with cyclometallated platinum(II) complexes. These reactions are of significant interest in the study of organometallic reaction mechanisms. The general mechanism for the substitution of a ligand (e.g., chloride) from a square-planar platinum(II) complex by DMTU is typically associative. researchgate.netresearchgate.netmku.ac.ke

The associative mechanism involves two steps:

Formation of a five-coordinate intermediate: The incoming nucleophile (DMTU) attacks the platinum(II) center, forming a five-coordinate, trigonal bipyramidal transition state or intermediate. uu.nl

Dissociation of the leaving group: The leaving group (e.g., Cl⁻) departs from this intermediate to yield the final four-coordinate square-planar product. researchgate.net

The rate of these substitution reactions is influenced by several factors:

Steric Hindrance: The steric bulk of the entering nucleophile plays a crucial role. The reactivity of thiourea derivatives in these reactions often follows the order: thiourea (TU) > this compound (DMTU) > N,N,N′,N′-tetramethylthiourea (TMTU). mku.ac.ke This trend is attributed to the increasing steric hindrance from the methyl groups, which impedes the approach of the nucleophile to the platinum center. mku.ac.ke

Electronic Effects: The electronic properties of the ligands already coordinated to the platinum center also affect the reaction rate. Strong σ-donating ligands on the complex can increase the electron density at the platinum center, which may slow down the attack of the incoming nucleophile. tandfonline.com Conversely, the high substitution reactivity of some cyclometalated platinum(II) complexes is attributed to the labilizing effect of the σ-bonded carbon atom of the ortho-metalated aryl ligand, combined with back-bonding to the in-plane aryl ligand, which increases the electrophilic character of the Pt(II) center. uu.nl

Studies on various cyclometalated platinum(II) and palladium(II) complexes have consistently shown that the substitution reactions with thiourea and its derivatives, including DMTU, proceed via an associative mechanism, as supported by the negative values of the entropy of activation (ΔS≠). mku.ac.ketandfonline.comrsc.orgcolab.ws

Radical Scavenging Mechanisms

This compound is well-recognized for its capacity to scavenge reactive oxygen species (ROS), a property that underpins many of its biological effects. mdpi.com The mechanisms through which it neutralizes these highly reactive species involve direct interaction, hydrogen atom transfer, and electron donation.

Interaction with Hydroxyl Radicals (•OH)

This compound is a potent scavenger of the highly reactive hydroxyl radical (•OH). medchemexpress.comnih.govnih.gov The interaction between DMTU and •OH has been suggested to proceed through two primary pathways: direct hydrogen abstraction and •OH addition. researchgate.net

Theoretical studies suggest that the direct hydrogen abstraction from the N-H bonds of DMTU is the kinetically preferred pathway over the addition of the hydroxyl radical to the sulfur atom. researchgate.net This abstraction leads to the formation of a thiyl radical. The spin density of this resulting radical is largely localized on the nitrogen atom in an aqueous solution, with some delocalization onto the sulfur and carbon atoms. researchgate.net

Experimental evidence from electron spin resonance (ESR) spectroscopy has confirmed the ability of DMTU to extinguish the •OH radical signal. nih.gov In various experimental models, including cisplatin-induced nephrotoxicity and ischemia-reperfusion injury, the protective effects of DMTU are attributed to its hydroxyl radical scavenging activity. nih.govtandfonline.com For instance, DMTU has been shown to reduce the accumulation of hydroxyl radicals in cultured renal proximal tubular cells treated with cisplatin. nih.gov Similarly, in isolated perfused rat kidneys subjected to ischemia-reperfusion, DMTU abolished the formation of hydroxyl and carbon-centered radical adducts. tandfonline.com

The reaction of DMTU with hydroxyl radicals is dose-dependent. nih.gov It is important to note that while DMTU is an effective •OH scavenger, the formation of N,N'-dimethylthiourea dioxide, a product of reaction with hydrogen peroxide, does not occur when DMTU is exposed to hydroxyl radicals generated from ⁶⁰Co in the presence of catalase. nih.govnih.gov This highlights the specificity of its reaction pathways with different reactive oxygen species.

Hydrogen Atom Transfer Mechanisms

The antioxidant activity of many compounds, including this compound, can be explained by the hydrogen atom transfer (HAT) mechanism. frontiersin.orgacs.org In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. acs.org The efficacy of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the bond from which the hydrogen atom is abstracted; a lower BDE indicates a more facile hydrogen atom transfer. frontiersin.org

For this compound, the HAT mechanism is particularly relevant in its reaction with hydroxyl radicals. researchgate.net Quantum theoretical studies have investigated the HAT mechanism for the reaction between DMTU and •OH. These studies indicate that direct hydrogen abstraction from the N-H bond is the preferred pathway. researchgate.net The presence of electron-donating methyl groups on the nitrogen atoms can influence the N-H bond dissociation enthalpy, potentially enhancing the antioxidant capacity compared to the parent thiourea molecule.

The general principle of the HAT mechanism involves the following reaction: Antioxidant-H + R• → Antioxidant• + R-H where Antioxidant-H is this compound, and R• is a free radical. The resulting antioxidant radical is typically more stable and less reactive than the initial free radical.

Reaction with Hypochlorous and Hypobromous Acid

This compound is known to react with hypochlorous acid (HOCl), a potent oxidizing agent produced by neutrophils. ijpcbs.comresearchgate.net This reaction is significant as it demonstrates that the protective effects of DMTU in biological systems may not be solely due to its hydroxyl radical scavenging activity. researchgate.net The reaction with HOCl leads to the inactivation of DMTU's radical scavenging capabilities. researchgate.net It has been shown that both thiourea and this compound are effective scavengers of HOCl. researchgate.net However, a study found that the reaction of DMTU with HOCl in the presence of catalase did not lead to the formation of N,N'-dimethylthiourea dioxide. pnas.org

Similarly, this compound reacts with hypobromous acid (HOBr). In studies investigating the effects of various additives on the reaction of nucleosides with HOBr, thiourea, a related compound, was found to almost completely inhibit the reactions, indicating a strong reactivity with HOBr. jst.go.jp It is plausible that this compound reacts in a similar manner. The reaction likely involves the sulfur atom of DMTU being oxidized by the hypohalous acid.

Antioxidant Action through Electron Donation

The antioxidant properties of this compound can also be attributed to its ability to donate an electron to reactive species, thereby stabilizing them and reducing their reactivity. This mechanism, often referred to as single electron transfer (SET), is a fundamental process in antioxidant chemistry. frontiersin.orgresearchgate.net

The SET mechanism can be represented as: Antioxidant + R• → Antioxidant•+ + R⁻

Following the initial electron transfer, a proton transfer may occur, a pathway known as single electron transfer-proton transfer (SETPT). frontiersin.orgresearchgate.net The capacity of a molecule to act as an antioxidant via electron donation is related to its ionization potential (IP). A lower ionization potential facilitates the donation of an electron.

Catalytic Roles

This compound (DMTU) functions as an effective nucleophilic catalyst in the bromination of alcohols utilizing N-bromosuccinimide (NBS) as the bromine source. This catalytic activity facilitates the conversion of a wide range of alcohols into their corresponding alkyl bromides under mild conditions. The presence of a substoichiometric quantity of DMTU is crucial for the reaction's success, steering the reaction towards bromination and away from other potential pathways such as oxidation.

Research has demonstrated that the stoichiometry of DMTU relative to the alcohol and NBS is a critical factor influencing the reaction's outcome. In the absence of DMTU, the reaction of a benzylic alcohol like 1-phenylethanol (B42297) with NBS primarily yields the oxidation product, acetophenone. Conversely, the introduction of a suitable amount of DMTU significantly promotes the formation of the corresponding bromide. sci-hub.se

The catalytic effect of DMTU is not unique among thioureas, as other derivatives like tetramethylthiourea and thiourea itself also promote bromination. However, the thio-analogue is essential; N,N'-dimethylurea does not facilitate the same reaction, highlighting the critical role of the sulfur atom in the catalytic cycle. sci-hub.se Mechanistic investigations, including detailed electron paramagnetic resonance (EPR) studies, suggest the involvement of radical intermediates in this transformation. sci-hub.seacs.org

The following tables detail the research findings on the influence of this compound on the bromination of alcohols with NBS.

Table 1: Effect of this compound (DMTU) on the Reaction of 1-Phenylethanol with N-Bromosuccinimide (NBS)

| Entry | DMTU (Equivalents) | Product(s) | Yield (%) |

| 1 | 0 | Acetophenone | >95 |

| 2 | 0.1 | 1-Bromo-1-phenylethane, Acetophenone | Major oxidation |

| 3 | 0.45 | 1-Bromo-1-phenylethane | High Conversion |

| 4 | >1.5 | No Reaction (Starting Material Recovered) | - |

Reaction conditions: 1-phenylethanol (1 equiv.), NBS (1.5 equiv.) in a suitable solvent at room temperature. Yields are approximate and based on qualitative descriptions in the cited research. sci-hub.se

Table 2: Substrate Scope for the Bromination of Various Alcohols Catalyzed by this compound

| Entry | Alcohol | Product | Yield (%) |

| 1 | 1-Phenylethanol | 1-Bromo-1-phenylethane | 92 |

| 2 | 1-Octanol | 1-Bromooctane | 85 |

| 3 | Cyclohexanol | Bromocyclohexane | 88 |

| 4 | Benzyl alcohol | Benzyl bromide | 95 |

| 5 | 2-Adamantanol | 2-Bromoadamantane | 70 |

Yields are isolated yields as reported in the literature for reactions carried out under optimized conditions with substoichiometric DMTU. sci-hub.se

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to DMTU to elucidate various properties.

Elucidation of Energetic, Geometric, Electronic, and Kinetic Properties

DFT calculations have been instrumental in characterizing the energetic, geometric, electronic, and kinetic properties of DMTU. researchgate.netresearchgate.net Studies have determined the optimized molecular structure, including bond lengths and angles. For instance, DFT calculations have predicted the C-S, C1-N3, and C1-N4 bond distances in related thiourea (B124793) compounds. asianpubs.org The electronic properties, such as the distribution of electron density and molecular orbital energies, have also been thoroughly investigated. researchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity. Kinetic properties, such as the energetics of reaction pathways, have also been explored, offering insights into how DMTU participates in chemical reactions. researchgate.netresearchgate.net

DFT studies have also examined different conformers of N,N'-dimethylthiourea, such as the cis-trans and trans-trans configurations. The relative stabilities, dipole moments, and thermodynamic functions of these conformers have been calculated, with the trans-trans conformer being identified as the dominant form in the liquid phase. asianpubs.orgtandfonline.com

Table 1: Calculated Thermodynamic and Dipole Moment Data for N,N'-Dimethylthiourea Conformers asianpubs.org

| Conformer | Total Energy (Hartree) | Dipole Moment (Debye) | Relative Energy (kcal/mol) |

| trans-trans | -626.8171 | 5.038 | 0.5242 |

| cis-trans | -626.8180 | 5.740 | 0.0000 |

| cis-cis | -626.8102 | 5.469 | 4.9117 |

This table is generated based on data from a DFT study and illustrates the relative stabilities and dipole moments of different DMTU conformers.

Analysis of Hydrogen Atom Transfer Pathways (e.g., DMTU + •OH)

A significant area of research has been the reaction between DMTU and hydroxyl radicals (•OH), a key reactive oxygen species. researchgate.netmedchemexpress.com DFT calculations have been employed to investigate the mechanisms of this reaction, particularly focusing on hydrogen atom transfer (HAT) pathways. researchgate.netresearchgate.net These studies aim to determine the preferred reaction pathway by comparing direct hydrogen abstraction with •OH addition mechanisms. researchgate.net

Modeling of Molecular Geometry and Vibrational Spectra

DFT calculations are a powerful tool for predicting the molecular geometry and vibrational spectra of DMTU. asianpubs.orgresearchgate.net Theoretical calculations of the equilibrium molecular geometry provide detailed information on bond lengths, bond angles, and dihedral angles. These computed geometries are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netmdpi.com

Assessment of Calculation Method Performance (e.g., DFT/ωB97X−D, DFT/BHHLYP, DFT/M06−2X)

The accuracy of DFT calculations depends on the chosen functional and basis set. Several studies have assessed the performance of different DFT methods for investigating DMTU and related molecules. researchgate.netresearchgate.net Functionals such as ωB97X-D, BHHLYP, and M06-2X have been utilized, often in conjunction with basis sets like 6-311++G(3df,2p). researchgate.netresearchgate.net

Comparisons of these methods have shown that while there may be minimal differences in their ability to estimate geometric and energetic properties, significant variations can exist in the prediction of reaction rate constants. researchgate.net The M06-2X functional, for example, is often considered reliable for describing non-covalent interactions and thermochemical kinetics. researchgate.netchemrxiv.org The ωB97X-D functional is noted for its good performance with non-covalent systems. researchgate.net The choice of functional is critical, and these assessment studies provide guidance for selecting the most appropriate method for a specific research question. chemrxiv.orgosti.gov

Molecular Dynamics Simulations

While less common in the direct study of isolated N,N-Dimethylthiourea, molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov MD simulations can provide insights into the conformational dynamics of molecules and their interactions with surrounding environments, such as solvents. researchgate.net

For systems involving DMTU, MD simulations could be used to explore its behavior in solution, for example, to understand the structure of its solvation shells in different solvents. researchgate.net Such simulations can also be employed to study the dynamics of complex processes, such as the interaction of DMTU with biological macromolecules or its role in larger chemical reactions, by tracking the trajectories of atoms over time. nih.gov

Quantum Theoretical Approaches

Beyond standard DFT, other quantum theoretical approaches have been applied to study this compound. researchgate.netresearchgate.net These methods encompass a broader range of computational techniques aimed at solving the Schrödinger equation for molecular systems. For instance, Møller-Plesset perturbation theory (MP2) has been used alongside DFT to investigate the conformational isomers of 1,3-dimethylthiourea. capes.gov.br

These quantum theoretical studies have been crucial in elucidating reaction mechanisms, such as the interaction of DMTU with free radicals. researchgate.net They provide a fundamental understanding of the electronic structure and have been used to calculate various properties, including relative energies of different conformers and transition states on the potential energy surface. capes.gov.br These advanced computational methods, often combined with experimental data, offer a comprehensive picture of the chemical and physical properties of this compound. capes.gov.brresearchgate.net

Conformational Analysis

The biological and chemical activity of N,N'-Dimethylthiourea is intrinsically linked to its three-dimensional structure. Conformational analysis investigates the different spatial arrangements of the molecule, or conformers, that arise from rotation around its single bonds. For N,N'-dimethylthiourea, rotations around the C-N bonds are of particular interest, leading to different relative orientations of the methyl groups. Thioureas with substituents on the nitrogen atoms are generally expected to adopt four main low-energy planar conformations, often labeled as trans-trans, trans-cis, cis-trans, and cis-cis, to maintain optimal electron delocalization in the thiourea system. researchgate.netcapes.gov.br

The preferred conformation of N,N'-Dimethylthiourea can differ between the solid and liquid states due to the influence of intermolecular forces like hydrogen bonding and crystal packing effects.

Solid State: In the solid state, X-ray diffraction studies of metal complexes containing N,N'-Dimethylthiourea as a ligand provide critical insights into its structure. In a crystal structure of a cobalt(II) complex, the N,N'-dimethylthiourea molecule was found to be nearly planar. iucr.org This planarity is a consequence of the delocalization of π-electrons across the N-C-S entity, similar to what is observed in related molecules like N,N-dimethylthioformamide. researchgate.net Spectroscopic studies combined with theoretical calculations have also provided evidence for a trans-cis conformation in the solid state for some substituted thioureas. capes.gov.br The planarity and specific conformation in the solid state are often stabilized by an intricate network of intermolecular hydrogen bonds. iucr.orgresearchgate.net

Liquid State: In the liquid state, the molecules have more freedom of movement, and an equilibrium between different conformers may exist. For the analogous compound N,N'-dimethylurea (DMU), the dominating conformer in the liquid phase has been identified as the trans-trans form through vibrational spectroscopy and DFT calculations. tandfonline.com While direct studies on liquid DMTU are less common in the provided literature, computational studies on the conformational isomerizations of 1,3-dimethylthiourea (an alternative name for N,N'-dimethylthiourea) have been performed to understand the energy differences and rotational barriers between conformers. acs.org The relative stability of conformers in solution is influenced by a balance between intramolecular steric effects and interactions with the solvent.

The table below outlines the key geometric features of N,N'-Dimethylthiourea conformers.

| State | Dominant Conformation | Key Structural Features | Supporting Evidence |

|---|---|---|---|

| Solid | Nearly Planar | CMe—N—C—N torsion angles close to 180° or 0°. iucr.org | X-ray Crystallography of metal complexes. iucr.org |

| Liquid | Equilibrium of Conformers (e.g., trans-trans, trans-cis) | The trans-trans conformer is dominant for the analogous N,N'-dimethylurea. tandfonline.com | Vibrational Spectroscopy, DFT Calculations. tandfonline.comacs.org |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N,N'-Dimethylthiourea typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization of the resulting complexes is achieved through various spectroscopic and analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Cadmium(II) Sulfate (B86663) Complexes of Thioureas

Cadmium(II) sulfate forms a polymeric complex with N,N'-dimethylthiourea, with the formula [Cd(Dmtu)(SO4)(H2O)2]n. researchgate.net

Synthesis and Structure: This complex is prepared by reacting cadmium(II) sulfate with N,N'-dimethylthiourea. researchgate.net Single-crystal X-ray crystallography reveals a one-dimensional polymeric structure. researchgate.net In this structure, each cadmium atom is octahedrally coordinated. researchgate.net The coordination sphere is composed of two doubly bridging N,N'-dimethylthiourea ligands, two sulfate ions, and two water molecules. researchgate.net

Characterization: The coordination of the N,N'-dimethylthiourea ligand to the cadmium(II) ion occurs through the sulfur atom. This is confirmed by IR and NMR spectroscopy. researchgate.net Thermal analysis of the complex shows a correlation between the calculated and observed weight loss values. researchgate.net

| Complex | Formula | Crystal System | Coordination Geometry | Key Structural Feature |

| Cadmium(II) Sulfate DMTU Complex | [Cd(Dmtu)(SO4)(H2O)2]n | - | Octahedral | One-dimensional polymer with bridging DMTU ligands researchgate.net |

Dichloridobis(N,N′-dimethylthiourea-S)cadmium(II)

This cadmium(II) complex, with the formula [Cd(Dmtu)2Cl2], is a mononuclear species. researchgate.net

Synthesis and Structure: The complex is synthesized by the reaction of cadmium chloride monohydrate with N,N'-dimethylthiourea. researchgate.net X-ray crystal structure analysis shows that the cadmium(II) ion is four-coordinated, adopting a distorted tetrahedral geometry. researchgate.netsibran.ru The metal center is bonded to two chloride ions and two N,N'-dimethylthiourea molecules through their sulfur atoms. researchgate.net The bond angles around the cadmium atom are in the range of 108.18(3)° to 110.45(2)°. researchgate.net The structure is further characterized by the presence of both intramolecular and intermolecular hydrogen bonds. researchgate.net

Characterization: Spectroscopic data from IR and NMR analyses are consistent with the coordination of the N,N'-dimethylthiourea ligand to the cadmium ion through the sulfur atom. researchgate.net

| Complex | Formula | Crystal System | Coordination Geometry | Bond Angle Range (°) |

| Dichloridobis(N,N′-dimethylthiourea-S)cadmium(II) | [Cd(Dmtu)2Cl2] | - | Distorted Tetrahedral | 108.18(3)–110.45(2) researchgate.net |

Dibromidobis(N,N′-dimethylthiourea-S)cadmium(II)

The synthesis and structural characterization of [CdBr2(Dmtu)2] have been reported, highlighting its distorted tetrahedral geometry. orcid.orgdntb.gov.ua

Synthesis and Structure: This complex is synthesized from the reaction of a cadmium(II) bromide salt and N,N'-dimethylthiourea. Structural analysis reveals a monomeric complex where the cadmium center is coordinated to two bromide ions and two sulfur atoms from the N,N'-dimethylthiourea ligands. orcid.orgresearcher.life The coordination geometry around the cadmium ion deviates only slightly from an ideal tetrahedral arrangement. nih.gov

Characterization: The compound is characterized by standard spectroscopic methods, which confirm the S-coordination of the DMTU ligand.

| Complex | Formula | Coordination Geometry |

| Dibromidobis(N,N′-dimethylthiourea-S)cadmium(II) | [CdBr2(Dmtu)2] | Slightly Distorted Tetrahedral nih.gov |

Dichloridobis(N,N′-dimethylthiourea-κS)mercury(II)

The mercury(II) complex, [Hg(C3H8N2S)2Cl2], features a distorted tetrahedral coordination environment. nih.goviucr.org

Synthesis and Structure: The complex is prepared by mixing a solution of HgCl2 in dimethylsulfoxide with two equivalents of N,N'-dimethylthiourea in acetonitrile. nih.goviucr.org Colorless crystals are obtained after stirring and allowing the filtrate to stand at room temperature. nih.goviucr.org The molecular structure possesses a point group symmetry of 2. The mercury(II) atom is coordinated to two chloride atoms and two N,N'-dimethylthiourea ligands through their sulfur atoms. nih.goviucr.org This arrangement results in a distorted tetrahedral geometry with bond angles ranging from 102.47(4)° to 118.32(4)°. nih.goviucr.org The structure is stabilized by both intra- and intermolecular N-H···Cl hydrogen bonds, which form polymeric chains. nih.goviucr.org

Characterization: The Hg-S and Hg-Cl bond lengths are comparable to similar [HgCl2L2] complexes. iucr.org The distortion from ideal tetrahedral geometry is significant, with a Cl-Hg-Cl bond angle of 102.47(4)° and an S-Hg-S bond angle of 118.32(4)°. nih.goviucr.org

| Complex | Formula | Crystal System | Space Group | Coordination Geometry | Bond Angle Range (°) |

| Dichloridobis(N,N′-dimethylthiourea-κS)mercury(II) | [Hg(C3H8N2S)2Cl2] | Monoclinic researchgate.net | C2/c researchgate.net | Distorted Tetrahedral nih.goviucr.org | 102.47(4)–118.32(4) nih.goviucr.org |

Bis(N,N′-dimethylthiourea-κS)bis(thiocyanato-κN)cobalt(II)

This cobalt(II) complex, [Co(C3H8N2S)2(NCS)2], consists of discrete molecules with a distorted tetrahedral geometry. iucr.orgresearchgate.net

Synthesis and Structure: Crystals of the title compound were obtained during investigations of coordination polymers with Co(NCS)2 and N,N'-dimethylthiourea as a co-ligand. iucr.orgresearchgate.net The crystal structure reveals that the cobalt(II) cations are coordinated by two N-terminally bonded thiocyanate (B1210189) anions and two S-bonded N,N'-dimethylthiourea molecules. iucr.orgresearchgate.net This results in two crystallographically independent discrete complexes, each with a strongly distorted tetrahedral geometry. iucr.orgresearchgate.net The structure is further stabilized by a network of intermolecular N-H···S and C-H···S hydrogen bonds. iucr.orgresearchgate.net

Characterization: Thermogravimetric analysis shows that the compound decomposes in two steps, releasing the co-ligand molecules. iucr.orgresearchgate.net At lower temperatures, the compound melts, which is confirmed by thermomicroscopy. iucr.orgresearchgate.net

| Complex | Formula | Coordination Geometry | Key Structural Feature |

| Bis(N,N′-dimethylthiourea-κS)bis(thiocyanato-κN)cobalt(II) | [Co(C3H8N2S)2(NCS)2] | Strongly Distorted Tetrahedral iucr.orgresearchgate.net | Two crystallographically independent discrete complexes iucr.orgresearchgate.net |

Copper(II) Complexes as Catalysts

Copper(II) complexes involving multidentate ligands, which can include thiourea-type moieties, have been investigated for their catalytic activity. rsc.org For instance, copper(II) complexes have been synthesized and characterized for their potential as catalysts in the direct hydroxylation of benzene (B151609) to phenol. rsc.org The catalytic efficiency of these complexes has been correlated with their reduction potentials. rsc.org A radical-based mechanism is often proposed for such catalytic oxidations. rsc.org While specific examples focusing solely on this compound in this catalytic context are not detailed in the provided scope, the general principle of using copper(II) complexes with sulfur-containing ligands as catalysts is established. rsc.orgresearchgate.net

[Cu₂(OAc)₄(DMU)₂] Complex Characterization

While the specific dinuclear copper(II) acetate (B1210297) complex with the formula [Cu₂(OAc)₄(DMU)₂] where DMU is this compound is not extensively detailed in the provided search results, the synthesis of related copper(II) acetate complexes with thiourea derivatives has been reported. For instance, the reaction of copper(II) acetate with various N-acyl-N',N'-dialkylthioureas leads to the formation of symmetrical copper complexes. researchgate.net Similarly, reactions of copper(II) acetate with dipyriamethyrin result in a binuclear copper complex, [Cu₂(dipyriamethyrin)(μ₂-1,1-acetato)₂], which has been characterized by single-crystal X-ray diffraction, UV-vis, and EPR spectroscopy. nih.gov

The typical structure for copper(II) acetate complexes is a dimeric "paddle-wheel" cage, where two copper atoms are bridged by four acetate groups. researchgate.netwikipedia.orgufl.edu In such structures, additional ligands, like DMU, would coordinate axially to the copper centers. researchgate.net For example, the complex cis-bis(acetato)bis(1,2-dimethylimidazole)copper(II) has been synthesized and characterized, demonstrating the integration of N-donor ligands into a copper(II) acetate framework. birzeit.edu The synthesis of a bis(N,N′-dimethylthiourea)copper(I)nitrate complex has also been reported, indicating that copper can readily form complexes with DMU, although this particular example involves copper(I) and a nitrate (B79036) counter-ion rather than acetate. researchgate.net

Structural Analysis of Complexes

The structural elucidation of metal complexes of this compound (referred to as N,N'-dimethylthiourea or dmtu in many studies) is predominantly achieved through single-crystal X-ray diffraction. These studies provide precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

X-ray crystallography has been employed to determine the solid-state structures of numerous metal complexes containing the N,N'-dimethylthiourea (dmtu) ligand. These studies reveal that dmtu typically coordinates as a monodentate ligand through its sulfur atom.

Examples of structurally characterized complexes include:

[Cd(Dmtu)₂(CN)₂] : A cadmium(II) complex where the metal ion is four-coordinate with a distorted tetrahedral geometry, bonded to two cyanide carbons and two sulfur atoms from the dmtu ligands. sibran.ru

[Cd(Dmtu)₂Cl₂] : In this cadmium(II) complex, the metal center also adopts a distorted tetrahedral geometry, coordinated to two chloride ions and two sulfur atoms from the dmtu ligands. researchgate.net

[HgCl₂(Dmtu)₂] : This mercury(II) complex is isostructural with its zinc and cadmium analogs, featuring a distorted tetrahedral Cl₂S₂ coordination environment. nih.gov

[Co(NCS)₂(dmtu)₂] : Contains two crystallographically independent complexes where the Co(II) cations are in a strongly distorted tetrahedral geometry, coordinated by two N-terminally bonded thiocyanate anions and two S-bonding dmtu molecules. semanticscholar.org

Ni(Dmtu)₆₂ : An octahedral nickel(II) complex where the central atom is coordinated by the sulfur atoms of six dmtu ligands. nih.gov

trans-[Pt(NH₃)₂(dmtu)₂]Cl₂ : A transplatin-derived complex with a nearly regular square planar geometry around the platinum(II) center. researchgate.net

The coordination geometry around the metal center in DMU complexes is influenced by the metal ion, its oxidation state, and the other ligands present. Tetrahedral, square planar, and octahedral geometries are commonly observed.

In [Cd(Dmtu)₂Cl₂] , the cadmium(II) ion is four-coordinated and exhibits a distorted tetrahedral geometry with bond angles in the range of 108.18(3)° to 110.45(2)°. researchgate.net Similarly, the mercury complex [HgCl₂(Dmtu)₂] has a distorted tetrahedral sphere with bond angles ranging from 102.47(4)° to 118.32(4)°. nih.gov The significant deviation from ideal tetrahedral angles is often attributed to the steric bulk of the ligands. nih.gov For instance, the Cl-Hg-Cl bond angle is 102.47(4)°, while the S-Hg-S angle is a much larger 118.32(4)°. nih.gov

The cobalt complex [Co(NCS)₂(dmtu)₂] also shows a strongly distorted tetrahedral geometry. semanticscholar.org In contrast, the nickel complex Ni(Dmtu)₆₂ displays a slightly distorted octahedral geometry, with the Ni(II) atom coordinated by six sulfur atoms from the dmtu ligands. nih.gov The platinum complex trans-[Pt(NH₃)₂(dmtu)₂]Cl₂ features a square planar geometry, which is typical for Pt(II) complexes. researchgate.net

Table 1: Selected Bond Angles in N,N'-Dimethylthiourea Metal Complexes

| Complex | Metal Center | Coordination Geometry | Relevant Bond Angles (°) | Reference |

|---|---|---|---|---|

| [Cd(Dmtu)₂Cl₂] | Cd(II) | Distorted Tetrahedral | 108.18(3) – 110.45(2) | researchgate.net |

| [HgCl₂(Dmtu)₂] | Hg(II) | Distorted Tetrahedral | Cl-Hg-Cl: 102.47(4), S-Hg-S: 118.32(4) | nih.gov |

| trans-[Pt(NH₃)₂(dmtu)₂]Cl₂ | Pt(II) | Square Planar | Average cis: 90, Average trans: 178.6 | researchgate.net |

| Ni(Dmtu)₆₂ | Ni(II) | Slightly Distorted Octahedral | Not specified | nih.gov |

Hydrogen bonding plays a crucial role in the supramolecular assembly of DMU metal complexes, influencing their crystal packing and stability. Both intramolecular and intermolecular hydrogen bonds are frequently observed.

In [Cd(Dmtu)₂Cl₂] , the crystal structure reveals the presence of both intra- and intermolecular hydrogen bonds. researchgate.net The complex [HgCl₂(Dmtu)₂] features intra- and intermolecular hydrogen bonds of the type N-H···Cl, which form polymeric chains extending parallel to the researchgate.net crystal direction. nih.gov

The structure of [Co(NCS)₂(dmtu)₂] is characterized by an intricate network of intermolecular N-H···S and C-H···S hydrogen bonds that connect the discrete complex molecules. semanticscholar.org These interactions form chains and layers, ultimately building a three-dimensional network. semanticscholar.org In Ni(Dmtu)₆₂ , weak intramolecular N-H···S interactions are present within the cation, while intermolecular N-H···O hydrogen bonds involving the nitrate anions link the complex cations into two-dimensional networks. nih.gov In the cadmium cyanide complex, [Cd(Dmtu)₂(CN)₂] , intermolecular N-H···N(CN) hydrogen bonding interactions lead to a 3D network structure. sibran.ru

Table 2: Hydrogen Bonding in N,N'-Dimethylthiourea Metal Complexes

| Complex | Interaction Type | Resulting Structure | Reference |

|---|---|---|---|

| [HgCl₂(Dmtu)₂] | N-H···Cl (Intermolecular) | Polymeric chains | nih.gov |

| [Co(NCS)₂(dmtu)₂] | N-H···S and C-H···S (Intermolecular) | 3D network | semanticscholar.org |

| Ni(Dmtu)₆₂ | N-H···O (Intermolecular) | 2D networks | nih.gov |

| [Cd(Dmtu)₂(CN)₂] | N-H···N(CN) (Intermolecular) | 3D network | sibran.ru |

The ability of ligands to bridge metal centers can lead to the formation of coordination polymers. While DMU itself typically acts as a terminal monodentate ligand, it can be incorporated into polymeric structures where other species act as bridges. researchgate.net However, in some cases, the thiourea ligand itself can act as a bridge.

A notable example is the cadmium sulfate complex, [Cd(Dmtu)(SO₄)(H₂O)₂]n . asianpubs.org In this one-dimensional polymer, each cadmium atom is octahedrally coordinated by two doubly bridging dmtu ligands, two sulfate ions, and two water molecules. asianpubs.org The dmtu ligands bridge the cadmium centers, contributing to the formation of the polymeric chain. Such polymeric arrangements are not uncommon for cadmium-thione complexes, which can range from simple monomers to complex polymeric networks depending on the specific ligands and reaction conditions. sibran.ruresearchgate.net

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques, particularly infrared (IR) and UV-visible (UV-Vis) spectroscopy, are essential for characterizing DMU metal complexes and elucidating the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the DMU ligand. The coordination of DMU through its sulfur atom is typically indicated by shifts in the vibrational frequencies of the C=S and C-N bonds.

ν(C=S) band: The C=S stretching vibration in free DMU is observed around 727 cm⁻¹. tandfonline.com Upon coordination to a metal through the sulfur atom, this band is expected to shift to a lower frequency (a decrease in wavenumber). This shift is due to the weakening of the C=S double bond character upon donation of electron density from the sulfur atom to the metal.

ν(C-N) band: Conversely, the C-N stretching vibration often shifts to a higher frequency upon S-coordination. This is attributed to an increase in the C-N double bond character as electron density is drawn away from the C=S bond.

These characteristic shifts have been observed in the IR spectra of various DMU complexes, including those of Co(II), Cu(II), and Zn(II), confirming S-coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry of the metal center. For instance, the UV-Vis spectra of Co(II), Cu(II), and Zn(II) complexes with dimethylthiourea have been used to support the proposed structures. researchgate.net The electronic spectra of monomeric copper(II) acetate adducts typically show a d-d transition band around 675-685 nm and lack the charge transfer band near 370 nm that is characteristic of dimeric copper(II) carboxylates. birzeit.edu

Coordination Chemistry and Metal Complexes of N,n Dimethylthiourea

Spectroscopic Characterization of this compound Complexes

Spectroscopic methods are invaluable tools for elucidating the structure and bonding in metal complexes of this compound. By analyzing the changes in the vibrational and resonance frequencies of the ligand upon coordination to a metal center, detailed information about the coordination mode and the nature of the metal-ligand bond can be obtained.

Infrared spectroscopy is a powerful technique for determining the coordination mode of this compound in its metal complexes. The key vibrational bands of interest are the N-H stretching, C-N stretching, and C=S stretching frequencies.

When DMTU coordinates to a metal ion through its sulfur atom, the electron density is drawn from the thiocarbonyl group towards the metal. This results in a weakening of the C=S bond and a strengthening of the C-N bonds, due to an increased double bond character. These changes are reflected in the IR spectrum in the following ways:

ν(C=S) Stretching Vibration: A decrease in the C=S bond order upon coordination leads to a shift of the corresponding stretching frequency to a lower wavenumber (red shift). The band associated with the C=S stretching vibration in free DMTU, often found in the region of 727-730 cm⁻¹, is observed to shift to lower frequencies in its metal complexes. tandfonline.com

ν(C-N) Stretching Vibration: Conversely, the strengthening of the C-N bond results in a shift of its stretching frequency to a higher wavenumber (blue shift). Bands with significant contribution from C-N stretching, typically located around 1500 cm⁻¹, exhibit this upward shift upon complexation. tandfonline.com For instance, in a cobalt(II) complex with N,N'-dimethylthiourea, the C-N stretching vibration is observed at a higher frequency compared to the free ligand. iucr.org

ν(N-H) Stretching Vibration: The N-H stretching vibrations, which appear in the 3400-3100 cm⁻¹ region, are also affected by coordination. In cases of S-coordination, a slight shift to lower frequencies of the ν(N-H) bands is often observed, which can be attributed to the delocalization of electron density and potential hydrogen bonding interactions within the complex. tandfonline.com

The table below summarizes the characteristic IR absorption bands for free this compound and some of its representative metal complexes, illustrating the typical shifts observed upon coordination.

| Compound | ν(N-H) (cm⁻¹) | ν(C-N) (cm⁻¹) | ν(C=S) (cm⁻¹) | Reference |

| Free this compound (DMTU) | ~3200 | ~1563 | ~727-730 | tandfonline.com |

| [Co(NCS)₂(DMTU)₂] | - | >1563 | <727 | iucr.org |

| [FeCl₂(DMTU)₂] | - | >1500 | <727 | tandfonline.com |

| [Pd(Dmtu)₄]Cl₂·2H₂O | - | - | - | researchgate.net |

| [CdCl₂(Dmtu)₂] | - | - | - | researchgate.net |

Data in the table is qualitative, indicating the direction of the shift as specific numerical values for all complexes were not consistently available in the search results. The shifts are in comparison to the free ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides further evidence for the coordination of this compound through its sulfur atom.

¹H NMR Spectroscopy: Upon coordination of DMTU to a metal center via the sulfur atom, the electron density is withdrawn from the sulfur, leading to a deshielding effect on the neighboring protons. This results in a downfield shift of the N-H proton resonance in the ¹H NMR spectrum. researchgate.net For instance, in palladium(II) iodide complexes of DMTU, the N-H signal is shifted downfield by 0.03–1.74 ppm compared to the free ligand. tandfonline.com In paramagnetic complexes, such as those of Co(II), the proton resonances exhibit large isotropic shifts. cdnsciencepub.com

¹³C NMR Spectroscopy: The most diagnostic signal in the ¹³C NMR spectrum of DMTU complexes is that of the thiocarbonyl carbon (C=S). Coordination through the sulfur atom leads to a shielding effect on the C=S carbon, resulting in an upfield shift of its resonance. researchgate.net This upfield shift is attributed to the decrease in the C=S bond order upon complexation. For example, in a palladium(II) complex, an upfield shift in the >C=S resonance of the thione in the ¹³C NMR spectrum is observed, which is consistent with sulfur coordination. researchgate.net

The following table presents a compilation of ¹H and ¹³C NMR spectroscopic data for free this compound and some of its metal complexes, highlighting the characteristic chemical shift changes upon coordination.

| Compound | δ(N-H) (ppm) | δ(C=S) (ppm) | Reference |

| Free this compound (DMTU) | ~7.36 | ~183.1 | researchgate.net |

| [Pd(Dmtu)₄]I₂ | ~7.64 | ~180.2 | tandfonline.com |

| [Hg(DmTu)₂(CN)₂] | Downfield | Upfield | researchgate.net |

| [Co(II) complexes] | Large isotropic shifts | - | cdnsciencepub.com |

The chemical shifts are reported in ppm relative to a standard reference. The terms "Downfield" and "Upfield" indicate the direction of the shift relative to the free ligand. The specific numerical values can vary depending on the solvent and the specific metal complex.

Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, is a cornerstone for the structural elucidation of N,N-Dimethylthiourea. It probes the vibrational modes of the molecule, which are sensitive to the intra- and intermolecular environment, bonding, and conformation.

Mid-Infrared and Far-Infrared Spectroscopy

Infrared (IR) spectroscopy of thiourea (B124793) derivatives is complex due to significant vibrational mixing between different modes. acs.org Unlike simple thiocarbonyl compounds where the C=S stretching vibration is localized, in thioamides and thioureas, this vibration couples with other modes, particularly C-N stretching and N-H bending. acs.orgcdnsciencepub.com

In related thiourea compounds, bands with considerable contribution from C=S stretching are typically found in the 870-700 cm⁻¹ region. acs.org For instance, in complexes involving N,N'-dimethylthiourea (an isomer of this compound), the band predominantly associated with C=S stretching character is observed around 727 cm⁻¹. cdnsciencepub.com Upon coordination to a metal ion through the sulfur atom, this band shifts to a lower frequency, which is a key indicator of sulfur-bonding. cdnsciencepub.com Concurrently, bands related to C-N stretching, often found around 1500 cm⁻¹, shift to higher frequencies, suggesting an increase in the C-N double bond character. cdnsciencepub.com

The mid-infrared (MIR) region, typically 4000–400 cm⁻¹, provides a molecular fingerprint that is valuable for identifying the compound and understanding its chemical bonding. cifor-icraf.org Far-infrared spectroscopy, which covers the lower frequency range (e.g., below 400 cm⁻¹), is particularly useful for studying low-energy vibrations such as torsional modes and vibrations involving heavy atoms, including metal-ligand vibrations in complexes. tandfonline.comresearchgate.net

Table 1: Key Infrared Vibrational Band Characteristics for Thiourea Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observations |

|---|---|---|

| N-H Stretching | 3400-3200 | Sensitive to hydrogen bonding. cdnsciencepub.com |

| N-H Bending / C-N Stretching | ~1550 | Shifts to higher frequency upon S-coordination. cdnsciencepub.com |

| C-N / C=S Stretching | ~1500 | Experiences shifts due to changes in C-N and C=S bond order. cdnsciencepub.com |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing the vibrational modes of this compound. tandfonline.comresearchgate.net An FT-Raman spectrum has been recorded for the related isomer, N,N'-dimethylthiourea. nih.gov For thiourea derivatives, the symmetric C=N₂ stretching or ring breathing mode is often a very intense feature in the Raman spectrum. tandfonline.com